Tris-succinimidyl aminotriacetate

Catalog No.
S617691
CAS No.
401514-72-5
M.F
C18H18N4O12
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris-succinimidyl aminotriacetate

CAS Number

401514-72-5

Product Name

Tris-succinimidyl aminotriacetate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[bis[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]amino]acetate

Molecular Formula

C18H18N4O12

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C18H18N4O12/c23-10-1-2-11(24)20(10)32-16(29)7-19(8-17(30)33-21-12(25)3-4-13(21)26)9-18(31)34-22-14(27)5-6-15(22)28/h1-9H2

InChI Key

CYIJYHIEQLQITN-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CN(CC(=O)ON2C(=O)CCC2=O)CC(=O)ON3C(=O)CCC3=O

Synonyms

tris-succinimidyl aminotriacetate

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CN(CC(=O)ON2C(=O)CCC2=O)CC(=O)ON3C(=O)CCC3=O

Tris-succinimidyl aminotriacetate is a trifunctional crosslinker with the chemical formula C₁₈H₁₈N₄O₁₂. It features three succinimidyl groups that can react with primary amines, allowing for the formation of stable amide bonds. This compound is particularly useful in bioconjugation and crosslinking applications due to its ability to create robust linkages between biomolecules, facilitating the study and manipulation of proteins and other biological entities .

TSAT's mechanism of action relies on the high reactivity of its NHS ester groups towards primary amines. These groups readily react with amine functionalities on biomolecules, forming stable amide bonds and covalently linking the biomolecules together []. The short spacer arms of TSAT minimize steric hindrance and allow for efficient crosslinking between target molecules [].

Structure and Reactivity

TSAT possesses a central nitrogen atom linked to three short spacer arms. Each arm terminates with an N-hydroxysuccinimide (NHS) ester group, a well-known amine-reactive functionality []. This structure allows TSAT to covalently bind to primary amines present in various biomolecules, including proteins, peptides, and antibodies.

Applications in Bioconjugation

  • Protein-Protein Conjugation: TSAT facilitates the creation of protein dimers, trimers, or higher-order oligomers by crosslinking protein molecules through their primary amines. This technique allows researchers to study protein-protein interactions, engineer novel protein assemblies with desired properties, and develop targeted therapeutics [, ].
  • Antibody-Drug Conjugates (ADCs): TSAT plays a crucial role in the development of ADCs, a class of drugs where cytotoxic agents are linked to antibodies. TSAT covalently attaches the drug molecule to the antibody, enabling targeted delivery of the drug to specific cells recognized by the antibody [].
  • Biomolecule Immobilization: TSAT can be used to immobilize biomolecules onto surfaces like beads or microchips. This allows for the creation of biosensors, affinity chromatography columns, and other tools used in diagnostics and protein purification [].

Tris-succinimidyl aminotriacetate primarily participates in nucleophilic substitution reactions where the succinimidyl groups react with primary amines. The reaction mechanism involves the formation of an amide bond through the displacement of the leaving group from the succinimidyl moiety. This reaction is favored at physiological pH (approximately 7-9), making it suitable for biological applications . The general reaction can be represented as follows:

R NH2+TSATR NH C O NHSu+byproducts\text{R NH}_2+\text{TSAT}\rightarrow \text{R NH C O NHSu}+\text{byproducts}

where R-NH₂ represents a primary amine.

Tris-succinimidyl aminotriacetate exhibits significant biological activity by enabling the formation of stable conjugates between proteins and other biomolecules. This property is particularly valuable in the development of biotherapeutics and diagnostic tools. The compound's ability to crosslink proteins can enhance their stability, improve their pharmacokinetic properties, and facilitate targeted delivery systems in therapeutic applications .

The synthesis of tris-succinimidyl aminotriacetate typically involves the reaction of tris(aminomethyl)aminomethane with succinic anhydride or its derivatives. The process can be outlined as follows:

  • Preparation of Tris: Start with tris(aminomethyl)aminomethane.
  • Reaction with Succinic Anhydride: React tris with succinic anhydride in a suitable solvent (e.g., dimethylformamide) under controlled conditions.
  • Purification: Isolate the product through precipitation or chromatography to obtain pure tris-succinimidyl aminotriacetate.

This method allows for the efficient production of the compound while maintaining its functional groups intact for subsequent reactions .

Tris-succinimidyl aminotriacetate is widely used in various fields, including:

  • Bioconjugation: Facilitating the attachment of proteins to surfaces or other biomolecules.
  • Drug Development: Enhancing the stability and efficacy of therapeutic proteins.
  • Diagnostics: Creating stable conjugates for use in assays and imaging techniques.
  • Tissue Engineering: Forming hydrogels or scaffolds that support cell growth and tissue regeneration .

Interaction studies involving tris-succinimidyl aminotriacetate focus on its ability to form stable complexes with primary amines. These studies often assess the efficiency of crosslinking reactions in various conditions, including pH and temperature variations. The stability and reactivity of the formed conjugates are evaluated using techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography .

Tris-succinimidyl aminotriacetate shares similarities with several other bifunctional or trifunctional crosslinkers, including:

Compound NameFunctional GroupsUnique Features
Dithiobis(succinimidyl propionate)Succinimidyl groupsContains disulfide linkages that can be cleaved under reducing conditions .
Bis(sulfosuccinimidyl) suberateSuccinimidyl groupsWater-soluble variant suitable for biological applications .
GlutaraldehydeAldehydeA simple bifunctional crosslinker that reacts with amines but lacks specificity.

Tris-succinimidyl aminotriacetate is unique due to its trifunctionality, allowing for multiple crosslinking events simultaneously, which enhances its utility in complex biological systems compared to other compounds that may only offer bifunctional capabilities.

Tris-succinimidyl aminotriacetate represents a sophisticated example of N-hydroxysuccinimide ester chemistry, featuring three reactive ester groups attached to a central nitrogen atom through short spacer arms [4]. The compound's molecular structure consists of three N-hydroxysuccinimide ester groups, each terminating short spacer arms of approximately 4.2 Å in length, creating a trifunctional crosslinking architecture [5] [8]. This homotrifunctional design enables simultaneous formation of three independent amide bonds, distinguishing it from bifunctional crosslinkers commonly used in bioconjugation applications .

The N-hydroxysuccinimide ester groups serve as activated carboxyl derivatives that readily undergo nucleophilic substitution reactions [6] [9]. The activation mechanism involves the formation of a highly electrophilic carbonyl carbon that becomes susceptible to nucleophilic attack from primary amines [9] [10]. The N-hydroxysuccinimide group functions as an excellent leaving group due to its stability as a conjugate base, with the released N-hydroxysuccinimide having a weak acidic character [9].

The chemical structure of tris-succinimidyl aminotriacetate incorporates design elements that optimize its crosslinking efficiency while maintaining stability during storage [4] [5]. The short spacer arms minimize steric hindrance during the crosslinking process, allowing efficient access to target amine groups on biomolecules . The central nitrogen atom provides structural rigidity while maintaining flexibility necessary for accommodating various geometric arrangements of target molecules .

PropertyValue
Chemical NameTris-succinimidyl aminotriacetate
Molecular FormulaC₁₈H₁₈N₄O₁₂
Molecular Weight (g/mol)482.36
CAS Number401514-72-5
Spacer Arm Length (Å)4.2
Number of Reactive Groups3
Reactive Group TypeN-hydroxysuccinimide ester
Crosslinker TypeHomotrifunctional

Reaction with Primary Amines

The reaction between tris-succinimidyl aminotriacetate and primary amines proceeds through a nucleophilic acyl substitution mechanism that results in stable amide bond formation [9] [10]. Primary amines, including the epsilon-amino groups of lysine residues and N-terminal amino groups of proteins, serve as the predominant nucleophilic species in these reactions [10] [11]. The reaction mechanism initiates when the nucleophilic nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the N-hydroxysuccinimide ester group [9].

The nucleophilic attack results in the formation of a tetrahedral intermediate, followed by the elimination of N-hydroxysuccinimide as the leaving group [9]. This process generates a stable amide bond between the crosslinker and the target molecule, with the simultaneous release of N-hydroxysuccinimide as a byproduct [9] [10]. The reaction shows high selectivity for primary amines over other nucleophilic groups, although secondary reactions with hydroxyl-containing amino acids such as serine, threonine, and tyrosine can occur under certain conditions [11] [24].

The trifunctional nature of tris-succinimidyl aminotriacetate enables the formation of complex crosslinked networks through sequential reactions with multiple primary amine groups . Each of the three N-hydroxysuccinimide ester groups can independently react with separate amine targets, creating branched conjugation patterns that enhance the structural integrity of the resulting bioconjugates . The reaction efficiency depends on the availability of accessible primary amine groups and the spatial arrangement of target molecules [26].

Research has demonstrated that the reaction preferentially targets lysine residues and protein N-termini due to their higher nucleophilicity compared to other amino acid side chains [15]. The specificity toward primary amines remains consistent across different pH conditions, with lysine residues accounting for the majority of successful conjugation events [15]. Under optimal reaction conditions, the crosslinker can achieve near-quantitative conversion with available primary amine groups [27].

pH Dependence of Reactivity

The reactivity of tris-succinimidyl aminotriacetate exhibits strong pH dependence due to the protonation state of both the crosslinker and target amine groups [12] [15]. The optimal pH range for crosslinking reactions typically spans from 7.2 to 9.0, representing a balance between amine reactivity and crosslinker stability [6] [20]. At physiological pH values around 7.4, primary amines exist in equilibrium between protonated and deprotonated forms, with only the deprotonated species capable of nucleophilic attack [10] [12].

The pH dependence follows the Henderson-Hasselbalch equation, with lysine residues having a typical pKa value of approximately 10.5 [12] [15]. A decrease of 1.5 pH units results in approximately a 31-fold reduction in the concentration of reactive deprotonated amine groups [15]. However, experimental observations indicate that the actual decrease in crosslinking efficiency is less severe than theoretical predictions, likely due to the use of excess crosslinker concentrations and reduced hydrolysis rates at lower pH values [15].

Research conducted across pH ranges from 4.0 to 7.5 demonstrates that crosslinking efficiency gradually decreases with decreasing pH, but remains detectable even under acidic conditions [15]. At pH 5.0, approximately half of the crosslinks observed at pH 7.5 can still be formed, indicating the robustness of the reaction mechanism across a broader pH range than initially expected [15]. The specificity for lysine residues and N-termini remains largely unchanged across different pH conditions, suggesting that the fundamental reaction mechanism is preserved [15].

pHTemperature (°C)Half-life (hours)Stability
7.004.50High
7.4251.00Moderate
8.041.00Moderate
8.3250.50Low
8.640.17Very Low
9.0250.08Very Low

The competing hydrolysis reaction also shows pH dependence, with N-hydroxysuccinimide esters demonstrating reduced hydrolysis rates under slightly acidic conditions [19] [22]. At pH 7.0, N-hydroxysuccinimide esters maintain a half-life of 4-5 hours, which decreases to approximately 10 minutes at pH 8.6 [19]. This pH-dependent hydrolysis creates a complex optimization challenge where higher pH values enhance amine reactivity but simultaneously accelerate crosslinker degradation [19] [20].

Kinetics of Amide Bond Formation

The kinetics of amide bond formation between tris-succinimidyl aminotriacetate and primary amines follow second-order reaction kinetics, with rate constants typically ranging from 10² to 10⁴ M⁻¹s⁻¹ under optimal conditions [26] [29]. The reaction rate depends on both the concentration of available crosslinker and the concentration of reactive amine groups, creating a bimolecular reaction profile [21] [26]. Under conditions where one reactant is present in large excess, the reaction can be approximated as pseudo-first-order kinetics [27] [29].

Comprehensive kinetic modeling has revealed that crosslink formation occurs through a two-step process involving initial mono-link formation followed by subsequent reaction with additional amine groups [22] [26]. The first step involves the reaction of one N-hydroxysuccinimide ester group with a primary amine, creating a mono-linked intermediate [22]. The second step requires the collision and reaction of this mono-linked species with another available amine group to form the final crosslink [22] [26].

The kinetic analysis demonstrates that mono-links and crosslinks exist in direct competition during the reaction process [22] [26]. This competition creates complex interdependencies where the formation of one type of product directly influences the availability of reactants for alternative reaction pathways [22]. The optimal crosslinker-to-lysine ratio for maximum crosslink formation has been determined to be approximately 0.5:1 to 1:1, representing a balance between adequate reactant availability and minimal waste due to hydrolysis [26].

Temperature significantly influences the reaction kinetics, with activation energies typically ranging from 9 to 15 kcal/mol for amide bond formation in aqueous solutions [13] [23]. The temperature coefficient (Q₁₀) for these reactions generally falls between 2 and 3, indicating that reaction rates approximately double or triple for every 10°C increase in temperature [14]. Lower temperatures favor crosslinker stability by reducing hydrolysis rates, while higher temperatures enhance reaction kinetics but increase the risk of crosslinker degradation [14] [19].

ParameterValue RangeReference Conditions
Second-order rate constant (M⁻¹s⁻¹)10² - 10⁴pH 8.0, 25°C
Pseudo first-order rate constant (s⁻¹)10⁻³ - 10⁻¹Excess amine conditions
Activation energy (kcal/mol)9-15Aqueous solution
pH dependence factor31-fold decrease per 1.5 pH unitsBased on lysine pKa
Temperature coefficientQ₁₀ = 2-3Standard temperature range
Hydrolysis competition factorIncreases with pH and temperatureCompeting with amide formation

The hydrolysis reaction competes directly with amide bond formation throughout the reaction timeline [22] [26]. Kinetic simulations indicate that hydrolysis affects crosslink formation more severely than mono-link formation due to the two-step nature of the crosslinking process [22]. Each step in the crosslink formation pathway provides an opportunity for hydrolysis to terminate the reaction prematurely [22]. This competition emphasizes the importance of optimizing reaction conditions to maximize productive crosslinking while minimizing non-productive hydrolysis [22] [26].

Stability of Formed Conjugates

The amide bonds formed between tris-succinimidyl aminotriacetate and primary amines exhibit exceptional stability under physiological conditions [17]. Primary amide conjugates, particularly those formed with lysine epsilon-amino groups and N-terminal amino groups, demonstrate resistance to hydrolysis with half-lives exceeding one year in phosphate-buffered saline at pH 7.4 [17]. This remarkable stability stems from the inherent strength of the amide bond and its resistance to nucleophilic attack under neutral to slightly basic conditions .

The stability profile varies significantly depending on the specific amino acid involved in the conjugation reaction [11] [24]. While primary amide bonds show excellent stability, secondary conjugation products formed with hydroxyl-containing amino acids demonstrate considerably lower stability [11] [24]. Tyrosyl esters, seryl esters, and threonyl esters formed as side products during the crosslinking reaction exhibit half-lives ranging from hours to days rather than the months to years observed for primary amide conjugates [24].

Comparative stability studies have demonstrated that crosslinked protein complexes formed using tris-succinimidyl aminotriacetate maintain structural integrity under challenging conditions including exposure to reducing agents and elevated temperatures [17]. When tested against commercial polyethylene glycol bis-maleimide crosslinkers, tris-succinimidyl aminotriacetate conjugates showed negligible decomposition after seven days of incubation in phosphate-buffered saline containing 2 mM reduced glutathione at 37°C [17]. In contrast, conventional maleimide-based conjugates underwent significant deconjugation under identical conditions [17].

The non-cleavable nature of tris-succinimidyl aminotriacetate conjugates provides advantages in applications requiring permanent molecular associations [4] [5]. Unlike disulfide-based crosslinkers that can be reduced under biological conditions, or pH-sensitive linkers that decompose under acidic conditions, the amide bonds formed by tris-succinimidyl aminotriacetate remain intact across a wide range of environmental conditions [4]. This stability extends to exposure to proteolytic enzymes, with properly formed amide conjugates showing resistance to degradation by common proteases [18].

Conjugate TypeStabilityHalf-life in PBS (pH 7.4)Resistance to Hydrolysis
Primary amide (lysine)Very High> 1 yearExcellent
N-terminal amideVery High> 1 yearExcellent
Secondary amideHighMonthsGood
Tyrosyl ester (side product)LowHours to daysPoor
Seryl ester (side product)LowHours to daysPoor
Threonyl ester (side product)LowHours to daysPoor

Long-term stability studies conducted in human plasma demonstrate that properly formed conjugates maintain their structural integrity for extended periods under physiologically relevant conditions [17]. A stable enhanced green fluorescent protein homodimer formed using related crosslinking chemistry remained intact throughout a seven-day incubation period at 37°C in 50% human plasma [17]. These findings support the utility of tris-succinimidyl aminotriacetate for applications requiring stable bioconjugates that must function in complex biological environments [17].

XLogP3

-2.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tri(N-succinimidyl) nitrilotriacetate

Dates

Last modified: 08-15-2023

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